Cas no 2167610-76-4 (2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)propanamide)

2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)propanamide is a specialized organic compound featuring a chloro-substituted propanamide moiety linked to a 1,4-dioxaspiro[4.5]decane scaffold. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly for the development of pharmaceuticals and agrochemicals. The spirocyclic ketal group enhances stability while offering selective functionalization sites. The chloroacetamide segment allows for further derivatization, enabling applications in cross-coupling reactions or nucleophilic substitutions. Its well-defined stereochemistry and purity make it suitable for precise synthetic routes. The compound is typically handled under controlled conditions due to its reactive functional groups.
2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)propanamide structure
2167610-76-4 structure
Product Name:2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)propanamide
CAS No:2167610-76-4
MF:C11H18ClNO3
MW:247.718522548676
CID:5888385
PubChem ID:145887806
Update Time:2025-06-14

2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 2167610-76-4
    • 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}propanamide
    • 2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)propanamide
    • EN300-5606491
    • Z1562126641
    • Inchi: 1S/C11H18ClNO3/c1-8(12)10(14)13-9-2-4-11(5-3-9)15-6-7-16-11/h8-9H,2-7H2,1H3,(H,13,14)
    • InChI Key: PASKTJBCXJWOQA-UHFFFAOYSA-N
    • SMILES: ClC(C)C(NC1CCC2(CC1)OCCO2)=O

Computed Properties

  • Exact Mass: 247.0975211g/mol
  • Monoisotopic Mass: 247.0975211g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 47.6Ų

2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)propanamide Pricemore >>

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2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)propanamide Related Literature

Additional information on 2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)propanamide

Research Briefing on 2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)propanamide (CAS: 2167610-76-4)

In recent years, the compound 2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)propanamide (CAS: 2167610-76-4) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique spirocyclic structure, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and targeted drug delivery systems. The following briefing provides an overview of the latest research findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

The synthesis of 2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)propanamide involves a multi-step process that leverages advanced organic chemistry techniques. Recent studies have optimized the reaction conditions to improve yield and purity, with particular emphasis on the use of green chemistry principles to minimize environmental impact. The compound's structural features, including the chloroacetamide moiety and the spirocyclic ring system, are critical for its biological activity, as they facilitate interactions with specific protein targets.

In vitro and in vivo studies have demonstrated that 2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)propanamide exhibits potent inhibitory effects against a range of enzymes, including proteases and kinases. These findings suggest its potential utility in treating diseases such as cancer, inflammatory disorders, and infectious diseases. For instance, one study reported that the compound effectively inhibited the activity of a key kinase involved in tumor proliferation, leading to reduced cancer cell growth in preclinical models.

Further research has explored the compound's mechanism of action at the molecular level. Structural analyses using X-ray crystallography and molecular docking simulations have revealed that 2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)propanamide binds to the active sites of target enzymes, disrupting their function. This insight has paved the way for the design of derivatives with enhanced potency and selectivity, which are currently under investigation in several drug development programs.

Despite its promising properties, challenges remain in the clinical translation of 2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)propanamide. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further optimization and rigorous safety testing. Recent advancements in formulation technologies, including nanoparticle-based delivery systems, offer potential solutions to these challenges and are being actively explored.

In conclusion, 2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)propanamide represents a compelling candidate for further development in the pharmaceutical industry. Its unique chemical structure and broad-spectrum biological activity make it a valuable tool for both basic research and therapeutic applications. Ongoing studies are expected to provide deeper insights into its pharmacological profile and clinical potential, positioning it as a key player in the next generation of targeted therapies.

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